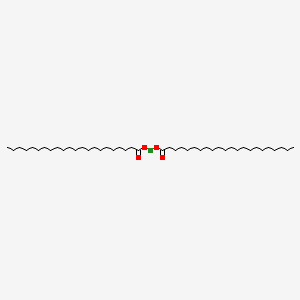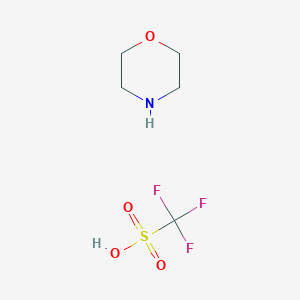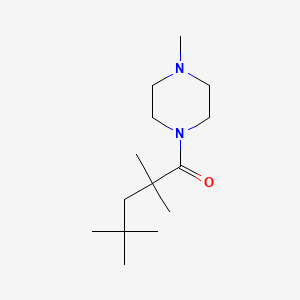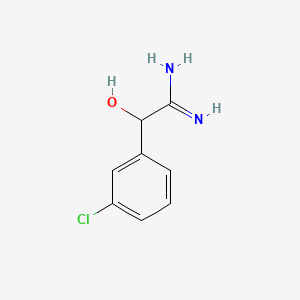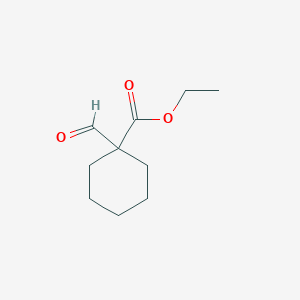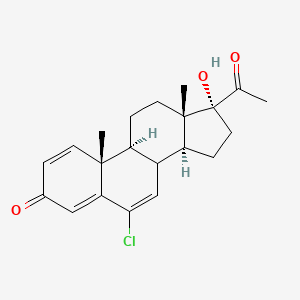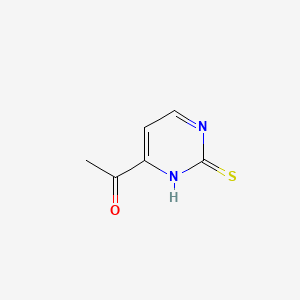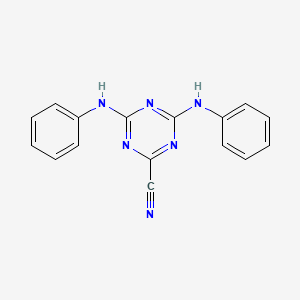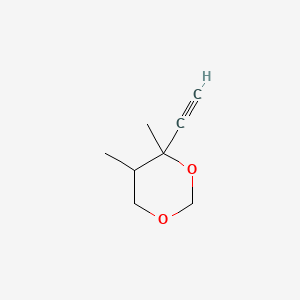
4-Ethynyl-4,5-dimethyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-4,5-dimethyl-1,3-dioxane is an organic compound with a unique structure that includes both ethynyl and dioxane functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-4,5-dimethyl-1,3-dioxane typically involves the condensation of tert-butanol with formaldehyde in the presence of catalysts such as synthetic zeolites and phosphoric acid. The reaction is carried out in an autoclave at temperatures ranging from 100 to 150°C and pressures of 0.5 to 0.6 MPa . The selectivity towards the desired product can be optimized by adjusting parameters such as reaction time, temperature, reactant ratio, and catalyst type .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve additional steps to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethynyl-4,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include carbonyl compounds, saturated derivatives, and substituted dioxanes. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and advanced materials .
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-4,5-dimethyl-1,3-dioxane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and probes.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-Ethynyl-4,5-dimethyl-1,3-dioxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. Additionally, the dioxane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-1,3-dioxane: Lacks the ethynyl group, resulting in different reactivity and applications.
2-Ethynyl-2,4,4-trimethyl-1,3-dioxane: Similar structure but with additional methyl groups, affecting its steric properties and reactivity.
Uniqueness
4-Ethynyl-4,5-dimethyl-1,3-dioxane is unique due to the presence of both ethynyl and dioxane functional groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
4-ethynyl-4,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H12O2/c1-4-8(3)7(2)5-9-6-10-8/h1,7H,5-6H2,2-3H3 |
InChI-Schlüssel |
JFEITSCXRDAUDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCOC1(C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzhydryloxy-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B13830236.png)
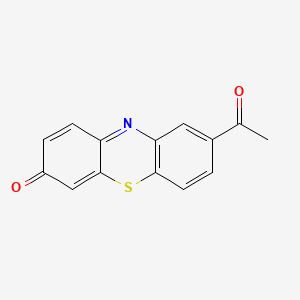
![1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B13830244.png)
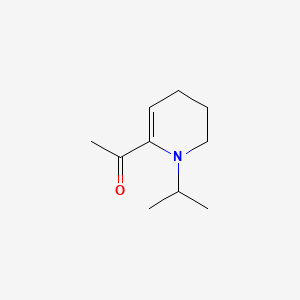
![2-[1-[1-[2-[Bis[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]ethyl-[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]propan-2-yloxy]propan-2-yloxy]ethanol](/img/structure/B13830276.png)
![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B13830280.png)
